5-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide
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Overview
Description
“5-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide” is a synthetic organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of a chloro group, a furan ring, a thiazole ring, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide” typically involves multi-step organic reactions. The starting materials may include 5-chloronicotinic acid, furan-2-carbaldehyde, and 2-aminothiazole. The key steps in the synthesis may involve:
- Formation of the thiazole ring through a cyclization reaction.
- Coupling of the furan ring to the thiazole moiety.
- Introduction of the tetrahydrofuran group via an etherification reaction.
- Final coupling with the nicotinamide core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“5-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution of the chloro group may yield various substituted nicotinamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving nicotinamide derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive nicotinamide compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “5-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide” would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Enzyme Inhibition: Binding to and inhibiting enzymes involved in nicotinamide metabolism.
Receptor Modulation: Interaction with receptors that recognize nicotinamide derivatives.
Pathway Interference: Disruption of biological pathways that involve nicotinamide.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simple amide derivative of nicotinic acid.
5-chloronicotinamide: A chlorinated derivative of nicotinamide.
Furan-2-carbaldehyde: A furan derivative used in the synthesis of various organic compounds.
2-aminothiazole: A thiazole derivative used in the synthesis of pharmaceuticals.
Uniqueness
“5-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide” is unique due to its combination of structural features, including the chloro group, furan ring, thiazole ring, and tetrahydrofuran moiety. This unique structure may confer specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
5-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4S/c18-12-6-10(7-19-16(12)25-11-3-5-23-8-11)15(22)21-17-20-13(9-26-17)14-2-1-4-24-14/h1-2,4,6-7,9,11H,3,5,8H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSOXOXFNIHQSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)NC3=NC(=CS3)C4=CC=CO4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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